![molecular formula C23H26N4O4 B4989976 N-{1-[1-(5-methoxy-2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B4989976.png)
N-{1-[1-(5-methoxy-2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{1-[1-(5-methoxy-2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide, also known as MFP, is a synthetic compound that has been studied extensively in scientific research. MFP has shown potential in various areas, including cancer treatment, pain management, and neurological diseases.
作用機序
The mechanism of action of N-{1-[1-(5-methoxy-2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide is not fully understood, but it is believed to act on multiple pathways in the body. It has been shown to inhibit the activity of certain enzymes that are involved in the growth of cancer cells. It also has an effect on the central nervous system, acting as a modulator of neurotransmitters that are involved in pain perception and cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. It has been shown to inhibit the activity of certain enzymes that are involved in the growth of cancer cells. It also has an effect on the central nervous system, acting as a modulator of neurotransmitters that are involved in pain perception and cognitive function. Additionally, this compound has been shown to have anti-inflammatory effects.
実験室実験の利点と制限
One of the advantages of using N-{1-[1-(5-methoxy-2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide in lab experiments is its potential therapeutic applications in cancer treatment, pain management, and neurological diseases. Additionally, the synthesis method of this compound has been optimized to improve the yield and purity of the compound. However, there are also limitations to using this compound in lab experiments, such as its limited solubility in water and potential toxicity at high doses.
将来の方向性
There are several future directions for the study of N-{1-[1-(5-methoxy-2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide. One direction is to further investigate its potential therapeutic applications in cancer treatment, pain management, and neurological diseases. Another direction is to study the mechanism of action of this compound in more detail to better understand its effects on the body. Additionally, there is potential for the development of new derivatives of this compound that may have improved properties for therapeutic use.
合成法
The synthesis method of N-{1-[1-(5-methoxy-2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide involves the reaction of 5-methoxy-2-furoic acid with piperidine, followed by the reaction with 1-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid. The resulting compound is then treated with 3-phenylpropanoyl chloride to obtain this compound. The synthesis method has been optimized to improve the yield and purity of the compound.
科学的研究の応用
N-{1-[1-(5-methoxy-2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide has been studied extensively in scientific research for its potential therapeutic applications. One of the main areas of research is cancer treatment. This compound has shown promising results in inhibiting the growth of cancer cells, particularly in breast cancer and lung cancer. It has also been studied for its potential use in pain management, as it has been shown to have analgesic effects. Additionally, this compound has been studied for its potential use in neurological diseases, such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-[2-[1-(5-methoxyfuran-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4/c1-30-22-10-8-19(31-22)23(29)26-15-12-18(13-16-26)27-20(11-14-24-27)25-21(28)9-7-17-5-3-2-4-6-17/h2-6,8,10-11,14,18H,7,9,12-13,15-16H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTQTJZQDTXHBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(O1)C(=O)N2CCC(CC2)N3C(=CC=N3)NC(=O)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-hydroxyethyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4989900.png)
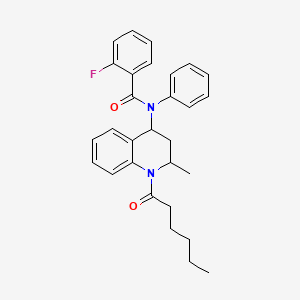
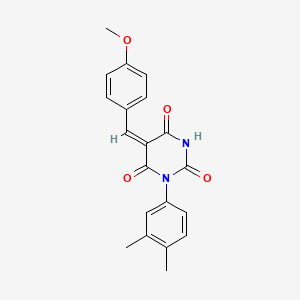
![(3aS*,6aR*)-3-cyclopentyl-5-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4989922.png)
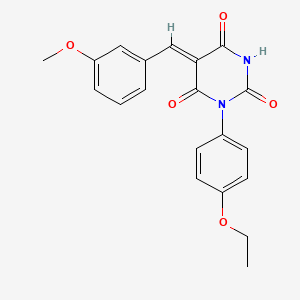
![1,7,8,9,10,10-hexachloro-4-(2-naphthyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4989931.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(3,5-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4989942.png)
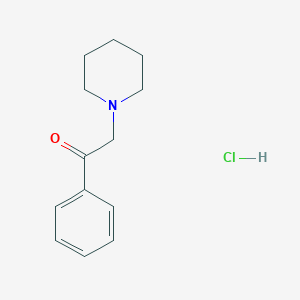
![6-{[4-(butylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-2-ethyl-3(2H)-pyridazinone](/img/structure/B4989950.png)
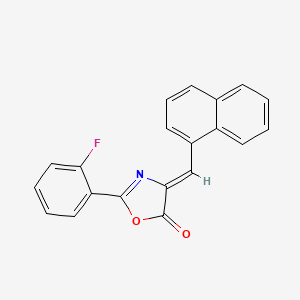
![5-{[(5-chloro-2-phenoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4989983.png)
![1-allyl-5-({4-bromo-5-[(4-chlorophenyl)thio]-2-furyl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4989991.png)
![6-(3-fluorophenyl)-N-methyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B4989995.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4989997.png)